

Application Notes and Protocols for the Quantification of Methyl 4-hydroxyphenylacetate

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Compound of Interest

Compound Name: Methyl 4-hydroxyphenylacetate

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This document provides detailed application notes and protocols for the quantitative analysis of **Methyl 4-hydroxyphenylacetate**, a compound of interest in various research and development fields. The following sections outline validated analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reversed-phase HPLC method for the determination of **Methyl 4-hydroxyphenylacetate** in pharmaceutical formulations. The described method is adapted from a validated protocol for the closely related compound, Methyl 4-hydroxybenzoate, and is suitable for routine quality control analysis.^{[1][2]}

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.^[2]

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
- Mobile Phase: A mixture of methanol and water (45:55 v/v), with the aqueous phase pH adjusted to 4.8 using 0.1 N HCl.[2]
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 20 µL.
- Detection Wavelength: 254 nm.[1][2]
- Column Temperature: Ambient.

1.2. Preparation of Standard Solutions:

- Stock Solution (200 µg/mL): Accurately weigh 20 mg of **Methyl 4-hydroxyphenylacetate** reference standard and dissolve it in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 120 µg/mL.[2]

1.3. Sample Preparation (for a pharmaceutical formulation):

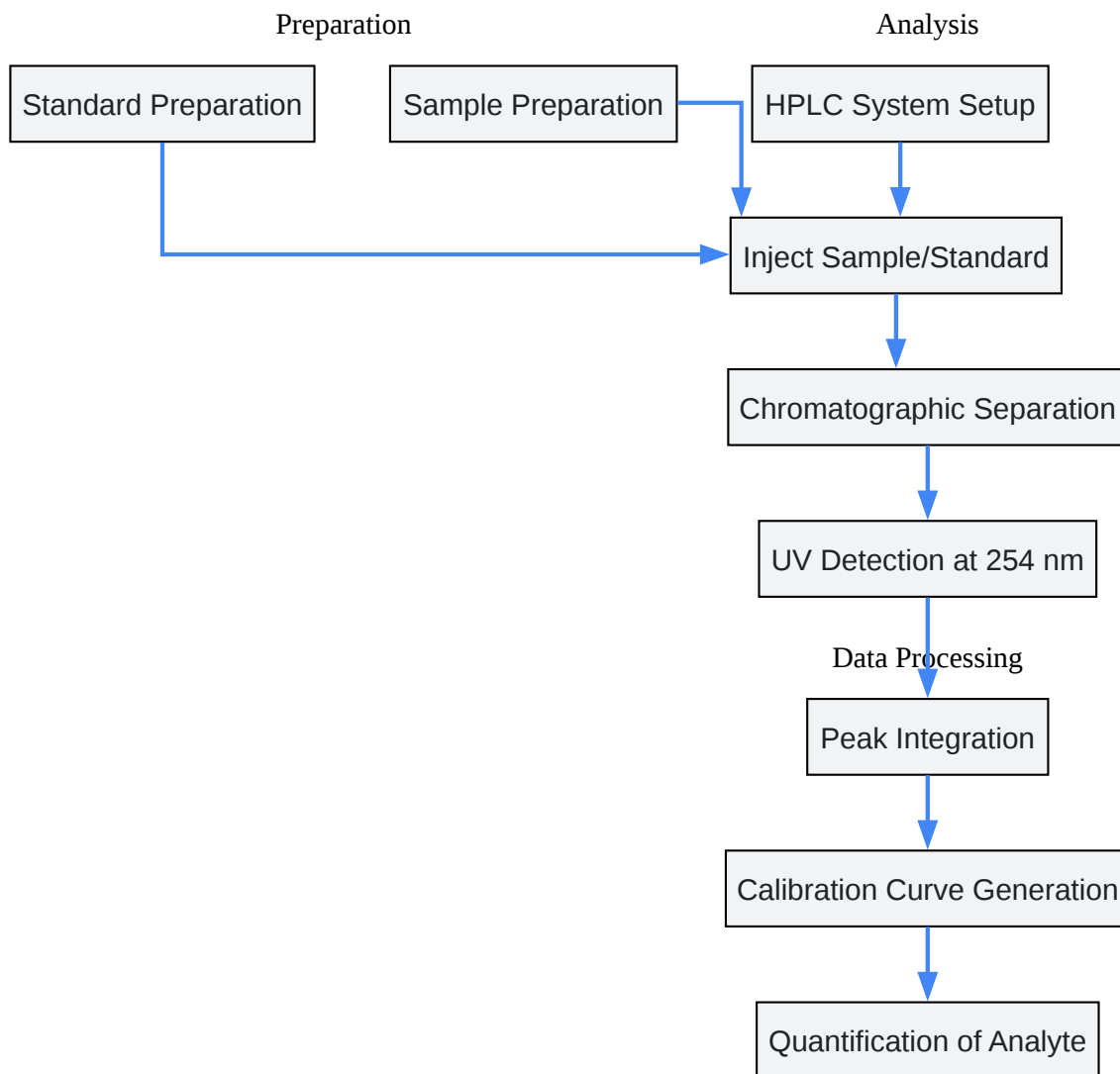
- Accurately weigh a portion of the formulation equivalent to 10 mg of **Methyl 4-hydroxyphenylacetate**.
- Transfer the sample to a 50 mL volumetric flask and add approximately 30 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the mark with methanol and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.4. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for a similar analytical method.

Parameter	Result
Linearity Range	0.01 - 0.12 mg/mL[1]
Correlation Coefficient (r^2)	> 0.999[1]
Precision (RSD%)	< 2% (Intra-day and Inter-day)[1]
Accuracy (Recovery %)	98 - 102%
Limit of Detection (LOD)	~0.01 µg/mL
Limit of Quantification (LOQ)	~0.03 µg/mL

Workflow for HPLC-UV Analysis



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Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

Due to the polar nature of the phenolic hydroxyl group in **Methyl 4-hydroxyphenylacetate**, derivatization is necessary to improve its volatility and thermal stability for GC-MS analysis.[3] This section provides protocols for silylation and acetylation.

Experimental Protocol

2.1. Derivatization Procedures:

2.1.1. Silylation:

- Evaporate a known amount of the sample extract containing **Methyl 4-hydroxyphenylacetate** to dryness under a gentle stream of nitrogen.
- Add 100 μL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 μL of a suitable solvent (e.g., pyridine or acetonitrile).
- Cap the vial tightly and heat at 60-70°C for 30 minutes.
- Cool the vial to room temperature before injecting into the GC-MS system.

2.1.2. Acetylation:

- Evaporate the sample extract to dryness.
- Add 100 μL of acetic anhydride and 50 μL of pyridine.
- Heat the mixture at 60°C for 1 hour.
- After cooling, add 500 μL of deionized water to quench the reaction.
- Extract the derivatized analyte with 500 μL of ethyl acetate.
- Inject the organic layer into the GC-MS.

2.2. GC-MS Instrumentation and Conditions:

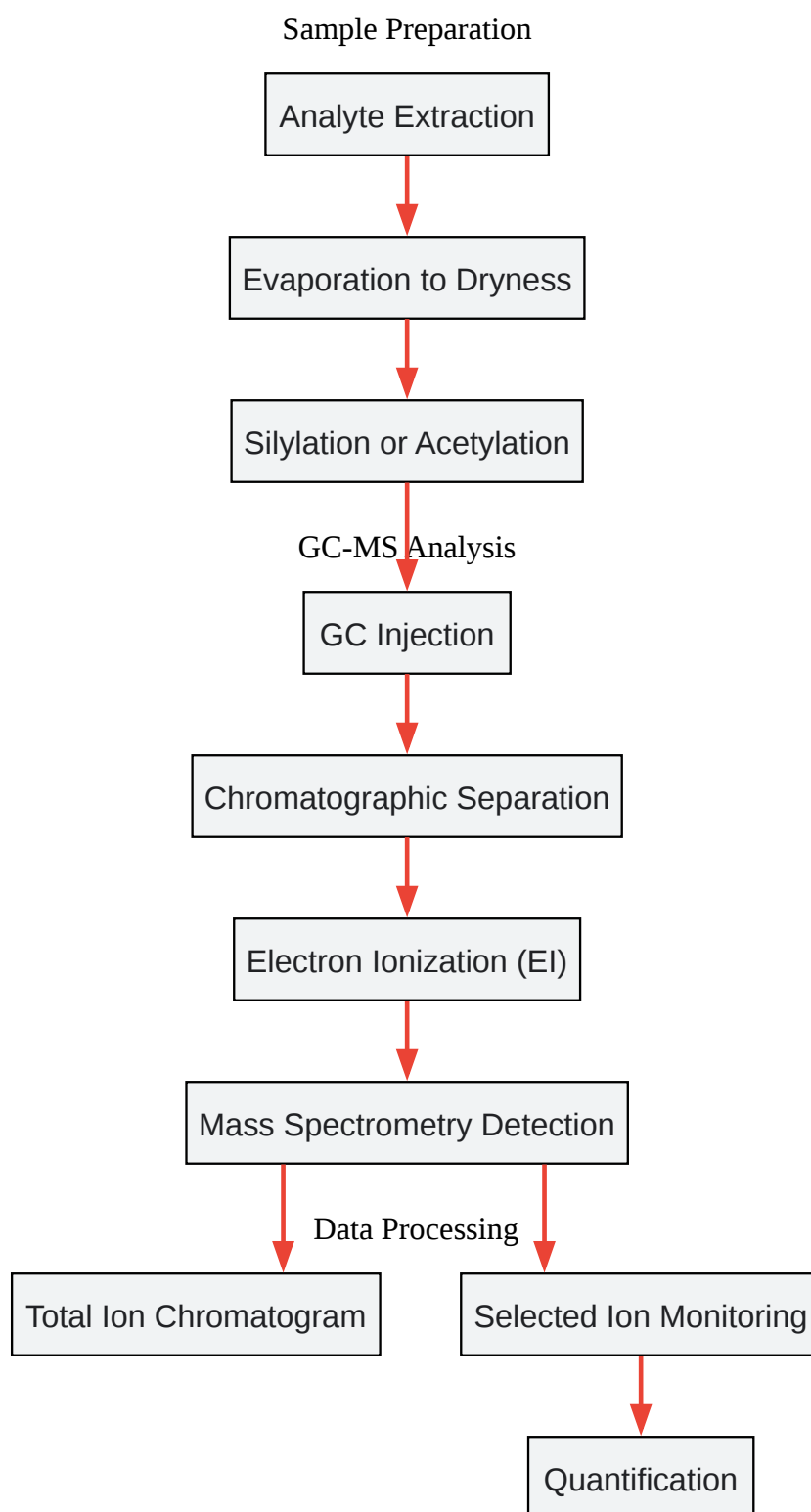
- GC System: A gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Injector: Split/splitless injector, operated in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.
- Scan Range: 50-500 amu.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

2.3. Quantitative Data Summary (Representative):

The following table presents expected performance characteristics for the GC-MS analysis of a derivatized phenolic compound.

Parameter	Silylation	Acetylation
Linearity Range	1 - 500 ng/mL	1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995	> 0.995
Precision (RSD%)	< 10%	< 10%
Accuracy (Recovery %)	90 - 110%	85 - 115%
LOD	~0.1 ng/mL	~0.2 ng/mL
LOQ	~0.5 ng/mL	~0.8 ng/mL

Workflow for GC-MS Analysis with Derivatization



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Caption: GC-MS analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This LC-MS/MS method is designed for the sensitive quantification of **Methyl 4-hydroxyphenylacetate** in biological matrices such as human serum or plasma. The protocol is based on a validated method for the parent compound, 4-hydroxyphenylacetic acid, and is suitable for pharmacokinetic and metabolomic studies.^[4]

Experimental Protocol

3.1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject into the LC-MS/MS system.

3.2. LC-MS/MS Instrumentation and Conditions:

- LC System: A UPLC or HPLC system.
- Column: A C18 column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:

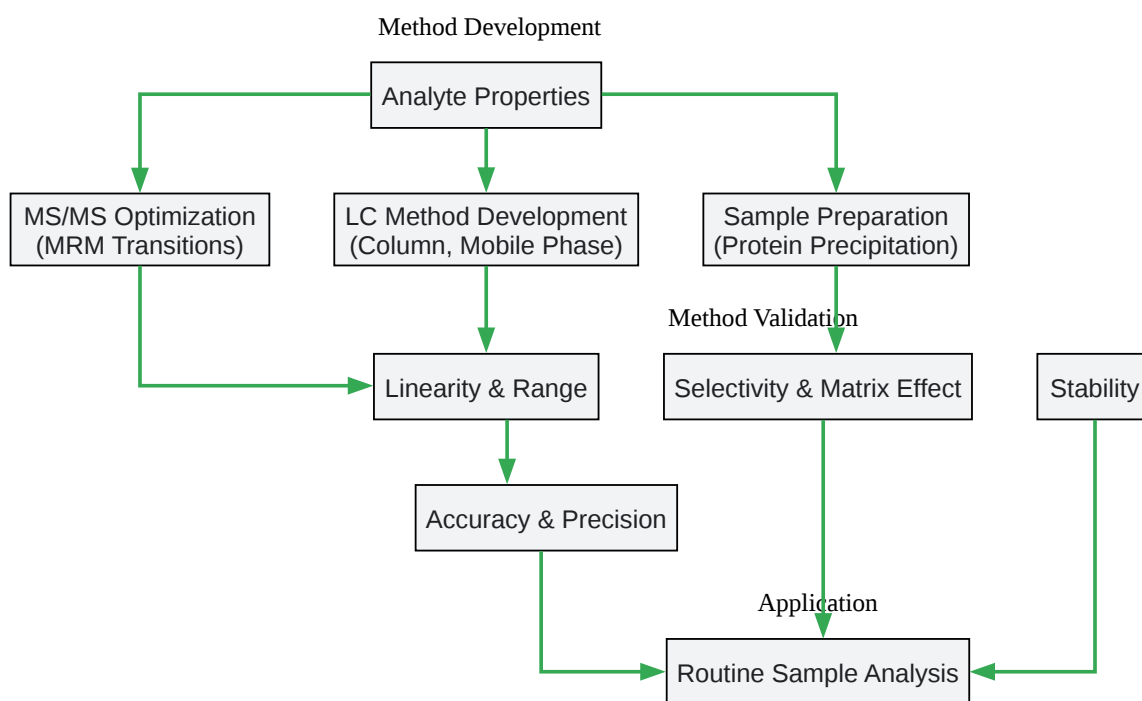
- 0-0.5 min: 5% B
- 0.5-3.0 min: 5-95% B
- 3.0-4.0 min: 95% B
- 4.1-5.0 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ESI.
- MRM Transitions:
 - **Methyl 4-hydroxyphenylacetate**: Precursor ion (m/z) 165.1 → Product ion (m/z) 106.1 (indicative).
 - Internal Standard: To be determined based on the chosen standard.

3.3. Quantitative Data Summary (Representative):

The following table provides expected performance characteristics for the LC-MS/MS analysis.

Parameter	Result
Linearity Range	0.5 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Precision (RSD%)	< 15% (20% at LLOQ)
Accuracy (Recovery %)	85 - 115% (80-120% at LLOQ)
LOD	~0.1 ng/mL
LOQ	0.5 ng/mL
Matrix Effect	To be assessed during validation

Logical Relationship in LC-MS/MS Method Development



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Caption: LC-MS/MS method development logic.

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